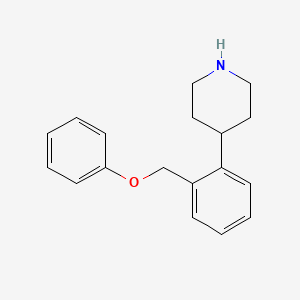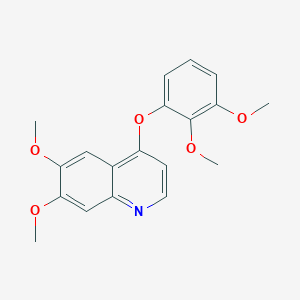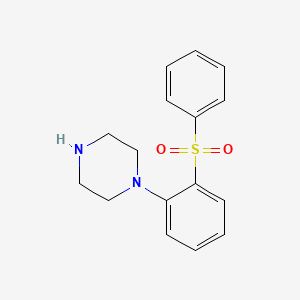
4-(2-Fluoro-6-phenoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluoro-6-phenoxyphenyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The incorporation of fluorine atoms into piperidine derivatives is common in drug design due to the unique properties fluorine imparts, such as increased metabolic stability and modification of critical properties like pKa .
Vorbereitungsmethoden
The synthesis of 4-(2-fluoro-6-phenoxyphenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluoro-6-phenoxyphenyl bromide, is prepared through halogenation of the corresponding phenol.
Suzuki–Miyaura Coupling: The aryl halide is then coupled with piperidine-4-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
4-(2-fluoro-6-phenoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-fluoro-6-phenoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of materials with specific properties, such as increased stability or altered electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-(2-fluoro-6-phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. Fluorinated piperidines can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
4-(2-fluoro-6-phenoxyphenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:
4-(2-fluorophenoxy)piperidine: Similar in structure but lacks the additional phenyl group, leading to different chemical and biological properties.
3-fluoropiperidine: Another fluorinated piperidine derivative with different conformational preferences and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H18FNO |
|---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
4-(2-fluoro-6-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H18FNO/c18-15-7-4-8-16(20-14-5-2-1-3-6-14)17(15)13-9-11-19-12-10-13/h1-8,13,19H,9-12H2 |
InChI-Schlüssel |
PTVWULKTBHSTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C(C=CC=C2F)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















